2-Amino-5-nitropyridine

Descripción general

Descripción

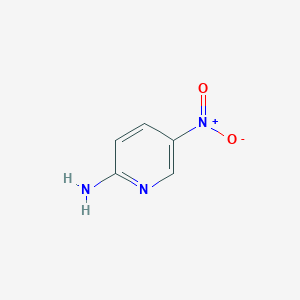

2-Amino-5-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-5-nitropyridine can be synthesized through the nitration of 2-aminopyridine. The process involves adding 2-aminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a temperature below 50°C. The reaction mixture is then maintained at 45°C for two hours and stirred at room temperature for four hours. The resulting reaction mixture is poured into ice water, and the pH is adjusted to 6 using ammonia, leading to the precipitation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.

Substitution: Various reagents can be used for substitution reactions, depending on the desired derivative.

Major Products

Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

2-Amino-5-nitropyridine serves as a molecular building block in the development of nonlinear optical (NLO) materials. NLO materials are critical for applications in photonics, including frequency conversion, electro-optic modulation, and optical switching.

- Crystal Structure Studies : Research has shown that the crystal structures of 2A5NP and related compounds exhibit unique intermolecular forces, such as hydrogen bonding and electrostatic interactions. These contribute to the stability and optical properties of the materials .

- Polymorphism : The ability of 2A5NP to form different polymorphs enhances its utility in NLO applications. Polymorphic forms can exhibit varied optical behaviors, making them suitable for specific applications in photonic devices .

Synthesis of Dyes

This compound is utilized in synthesizing azo dyes, which are widely used in textiles, food, and cosmetics due to their vibrant colors.

- Intermediate in Dye Production : As a precursor, 2A5NP contributes to the formation of various azo compounds through coupling reactions. The versatility of this compound allows for the creation of dyes with different properties tailored to specific industrial needs .

Biomedical Research

The compound has shown promise in biomedical applications, particularly concerning its biological activity and potential therapeutic uses.

- Antimicrobial Properties : Some studies have indicated that derivatives of 2-amino-nitropyridines exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antiseptics .

- Toxicological Studies : While exploring its safety profile, research has demonstrated that 2A5NP can induce mutations in certain bacterial strains, which raises considerations for its use in pharmaceuticals . Understanding these effects is crucial for assessing its viability as a therapeutic agent.

Material Science Applications

The compound's properties make it suitable for various applications in material science beyond optics.

- Semiconductors and Photovoltaics : Research indicates that pyridine-based materials can be applied in semiconductor technologies and photovoltaic cells due to their electronic properties .

- Ferroelectric Materials : The strong intermolecular hydrogen bonds found in 2A5NP derivatives have attracted attention for their potential use in ferroelectric materials, which are essential for memory devices and sensors .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Nonlinear Optical Materials | Frequency conversion, optical switching | Exhibits unique crystal structures and polymorphism |

| Dye Synthesis | Azo dyes for textiles and cosmetics | Acts as an intermediate in dye production |

| Biomedical Research | Antimicrobial agents | Potential therapeutic uses; requires further study |

| Material Science | Semiconductors, photovoltaics | Suitable for ferroelectric material development |

Case Studies

- Nonlinear Optical Properties : A study conducted on the crystal growth of 2-amino-5-nitropyridinium nitrate highlighted its efficiency as an NLO material. The research demonstrated that incorporating specific dyes into the crystal structure could enhance its optical performance significantly .

- Antimicrobial Activity : In a series of experiments evaluating various nitropyridine derivatives, researchers found that certain modifications to the 2-amino group led to increased antimicrobial efficacy against common pathogens. This finding supports the exploration of 2A5NP derivatives as potential new antibiotics .

- Dye Production Efficiency : A comparative analysis of azo dyes synthesized from 2A5NP showed that variations in reaction conditions could significantly affect yield and color stability, emphasizing the importance of optimizing synthesis parameters for industrial applications .

Mecanismo De Acción

The mechanism of action of 2-amino-5-nitropyridine involves its ability to participate in hydrogen bonding and electronic interactions. These properties make it useful in the formation of complex molecular structures and materials with specific optical and electronic properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3-nitropyridine: Similar in structure but with the nitro group at the third position.

2-Amino-4-methyl-3-nitropyridine: Contains a methyl group in addition to the amino and nitro groups.

Uniqueness

2-Amino-5-nitropyridine is unique due to its specific positioning of the amino and nitro groups, which confer distinct electronic and hydrogen bonding properties. These properties make it particularly valuable in the synthesis of nonlinear optical materials and other advanced materials .

Actividad Biológica

2-Amino-5-nitropyridine (CAS No. 4214-76-0) is a compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and toxicological profiles, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 142.12 g/mol

- Melting Point : 186-188 °C

The compound features an amino group and a nitro group attached to a pyridine ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.3 |

| MDA-MB-231 (breast cancer) | 12.7 |

These findings suggest potential applications in cancer therapy, although further investigation is necessary to elucidate the underlying mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Activity : It exhibits antioxidant properties that could contribute to its protective effects against oxidative stress in cells.

Toxicological Profile

The toxicological assessment of this compound reveals both acute and chronic effects:

- Acute Toxicity : The LD50 in rats has been reported as greater than 4000 mg/kg via oral administration, indicating low acute toxicity.

- Chronic Toxicity : Long-term exposure studies have demonstrated potential adverse effects on organ systems, particularly the liver and kidneys, with significant histopathological changes noted at higher doses.

Summary of Toxicity Studies

| Study Type | Dose Range (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | >4000 | No significant adverse effects |

| Chronic Toxicity | 100 - 2000 | Liver damage, renal impairment |

Case Studies

- Case Study on Anticancer Activity : A study involving the treatment of HepG2 cells with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

- Case Study on Antimicrobial Efficacy : In vitro tests showed that formulations containing this compound significantly reduced bacterial load in infected tissue samples compared to controls.

Propiedades

IUPAC Name |

5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSBCCAHDVCHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Record name | 2-amino-nitropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063357 | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00132 [mmHg] | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4214-76-0 | |

| Record name | 2-Amino-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Amino-5-nitropyridine?

A1: this compound has a molecular formula of C5H5N3O2 and a molecular weight of 139.11 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry (MS) to characterize 2A5NP. [, , , , ] These techniques provide valuable information about the molecule's functional groups, vibrational modes, electronic transitions, and fragmentation patterns.

Q3: How stable is 2A5NP under ambient conditions?

A3: this compound exhibits good stability under ambient conditions. Differential scanning calorimetry (DSC) measurements within the temperature range of 100-300 K did not reveal any phase transitions, indicating its stability across this temperature range. []

Q4: Can 2A5NP form co-crystals, and what are their potential advantages?

A4: Yes, 2A5NP can form co-crystals with various organic molecules, such as benzenesulfonic acids [, , ] and barbituric acid. [] These co-crystals often exhibit enhanced properties compared to the individual components, including improved solubility, stability, and nonlinear optical (NLO) properties.

Q5: What is the significance of the herringbone motif in 2A5NP-based crystals?

A5: The herringbone motif, commonly observed in noncentrosymmetric crystals of 2A5NP and its derivatives [], is crucial for their second harmonic generation (SHG) activity, a key property for NLO applications.

Q6: Has 2A5NP been explored for its catalytic properties?

A6: While not a traditional catalyst, 2A5NP played a serendipitous role in the synthesis of a copper(II) acetate complex. During a copper(II)-catalyzed Baeyer-Villiger reaction of 2-butanone, 2A5NP was present, leading to the unexpected formation of a dinuclear copper complex. This finding highlights the potential of 2A5NP to participate in unforeseen chemical transformations. [, ]

Q7: Have computational methods been applied to study 2A5NP?

A7: Yes, computational studies, including density functional theory (DFT) calculations, have been performed to investigate the molecular structure, vibrational frequencies, and electronic properties of 2A5NP. [, ] These calculations aid in understanding the relationship between the molecule's structure and its observed properties.

Q8: What insights have computational studies provided regarding the NLO properties of 2A5NP-based crystals?

A8: Calculations on this compound-L-(+)-tartrate (ANPT) clusters have revealed that intermolecular interactions, particularly between pyridinium ions and between pyridinium and tartrate ions, significantly enhance the hyperpolarizability of the crystal. [] This understanding is essential for designing new NLO materials with improved properties.

Q9: How does the presence of the nitro group influence the properties of 2A5NP?

A9: The nitro group, being a strong electron-withdrawing group, significantly affects the electronic distribution within the 2A5NP molecule. This influences its polarity, hydrogen bonding ability, and interactions with other molecules, ultimately impacting its physical and chemical properties. [, ]

Q10: What analytical methods are used to detect and quantify 2A5NP?

A10: Various analytical techniques are available for the detection and quantification of 2A5NP, including gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC), and electrochemical methods like polarography. [] The choice of method depends on the specific application, sample matrix, and desired sensitivity.

Q11: Does 2A5NP exhibit any biological activity?

A11: Studies have shown that 2A5NP possesses growth inhibitory effects against the protozoan parasite Trichomonas vaginalis. [] Interestingly, resistance developed against 2A5NP also conferred cross-resistance to other 5-nitropyridines and pyrimidines, suggesting a common mechanism of action for these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.